molecular formula C18H21FN4O B2620558 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile CAS No. 1359864-69-9

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile

Cat. No.: B2620558
CAS No.: 1359864-69-9
M. Wt: 328.391
InChI Key: TZZBJBUGOUSTFI-UHFFFAOYSA-N
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Description

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the quinolone class of chemicals Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl and piperazine groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents such as methyl iodide (CH3I) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new antibiotics and antiviral drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: Shares the quinolone core but differs in the substituents at the 7-position and the C-3 side chain.

    Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Uniqueness

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for potential modifications to enhance its activity and reduce resistance.

Properties

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-3-21-5-7-23(8-6-21)17-10-16-14(9-15(17)19)18(24)13(11-20)12-22(16)4-2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZBJBUGOUSTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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